molecular formula C12H11NO2 B101500 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone CAS No. 19212-42-1

1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone

Cat. No. B101500
CAS RN: 19212-42-1
M. Wt: 201.22 g/mol
InChI Key: LWPHDEBMXBDBBO-UHFFFAOYSA-N
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Description

“1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone” is a chemical compound with the molecular formula C12H11NO2 . It is synthesized by a 1,3-dipolar cycloaddition reaction of nitrile oxides with sodium pentane-2,4-dionate .


Synthesis Analysis

The synthesis of “1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone” involves a 1,3-dipolar cycloaddition reaction of nitrile oxides with sodium pentane-2,4-dionate . The reaction produces the 5-phenyl and 4-phenyl regioisomers in a 25–30:75–70 ratio . This result is opposite to that obtained utilizing methyl cinnamate as the dipolarophile .


Molecular Structure Analysis

In the molecule, the isoxazole and phenyl rings make a dihedral angle of 84.8 (1)° . The C-C bond distance of the isoxazole molecule present in both DMI and CDMI were found to be 1:432 # A and 1:366 # A, respectively which are in agreement with the experimental values . The C-C bond connecting the isoxazole and methyl group was found to be 1.49 # A .

Scientific Research Applications

Proteomics Research

“1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone” is used as a specialty product for proteomics research .

Synthesis of Derivatives

This compound is used in the synthesis of its derivatives, such as “(3-Phenylisoxazol-5-yl)methanol” derivatives . These derivatives have been synthesized in moderate to excellent yields, indicating the efficiency of the process .

Biological and Pharmaceutical Properties

The “(3-Phenylisoxazol-5-yl)methanol” derivatives synthesized from “1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone” have been found to possess biological and pharmaceutical properties .

Inhibitor of COX-2

A sodium salt derivative of “1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone”, known as “N-[[(5-methyl-3-phenylisoxazol-4-yl)phenyl] sulfonyl]propanamide”, has been identified as a potent and selective inhibitor of COX-2 .

Therapeutic Potential

Isoxazole, which is a family that “1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone” belongs to, has been found to have a wide spectrum of biological activities and therapeutic potential . This includes potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .

Development of Clinically Viable Drugs

The isoxazole nucleus, which is present in “1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone”, is being studied for the development of clinically viable drugs . This is due to the promising biological activities of isoxazole derivatives .

properties

IUPAC Name

1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8(14)11-9(2)15-13-12(11)10-6-4-3-5-7-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPHDEBMXBDBBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20312475
Record name 1-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone

CAS RN

19212-42-1
Record name 19212-42-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255230
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of pentane-2,4-dione (13.23 g, 0.132 mol) and triethylamine (13.35 g, 0.132 mol) in ethanol was added α-chlorobenzaldehyde oxime (13.70 g, 0.088 mol) at room temperature. The reaction mixture was stirred overnight at room temperature. To the reaction was added ethyl acetate and saturated aqueous NaCl. The organic phase was washed with saturated aqueous NaCl (twice) and dried with MgSO4, and the organic solvent was removed under reduced pressure to provide 17.7 g of the title compound. The yield was 100%.
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100%

Q & A

Q1: What is the molecular structure of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone and how was it synthesized?

A1: 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone is an organic compound featuring an isoxazole ring core. [] It was synthesized through a 1,3-dipolar cycloaddition reaction. This type of reaction involves a nitrile oxide reacting with sodium pentane-2,4-dionate to form the isoxazole ring structure. [] A key structural feature of this compound is the dihedral angle of 84.8° between the isoxazole and phenyl rings within the molecule. []

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